molecular formula C14H14FeO3 B074013 4-Ferrocenyl-4-oxobutyric Acid CAS No. 1291-72-1

4-Ferrocenyl-4-oxobutyric Acid

Cat. No.: B074013
CAS No.: 1291-72-1
M. Wt: 286.10 g/mol
InChI Key: DJYFWOWHTBEOSI-UHFFFAOYSA-M
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Description

4-Ferrocenyl-4-oxobutyric Acid is an organometallic compound featuring a ferrocene (bis(η⁵-cyclopentadienyl)iron) moiety attached to a 4-oxobutyric acid backbone. Ferrocene derivatives are renowned for their redox activity, thermal stability, and applications in catalysis, materials science, and medicinal chemistry . The oxobutyric acid group introduces carboxylic acid functionality, enabling coordination with metal ions or participation in condensation reactions.

Preparation Methods

Friedel-Crafts Acylation Method

Reaction Mechanism and Procedure

The Friedel-Crafts acylation route involves the reaction of ferrocene with methyl 4-chloro-4-oxobutyrate in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst . The process occurs in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis of the acyl chloride intermediate. Ferrocene undergoes electrophilic substitution at one cyclopentadienyl ring, forming a ferrocenyl ketone intermediate. Subsequent hydrolysis of the methyl ester group yields 4-FOBA.

Key steps include:

  • Acylation : Ferrocene (3.0 g, 16 mmol) reacts with methyl 4-chloro-4-oxobutyrate (736 μL, 6.0 mmol) and AlCl₃ (800 mg, 6.0 mmol) in DCM at 25°C for 2 hours .

  • Workup : The reaction is quenched with water, precipitating the crude product.

  • Purification : Filtration and recrystallization from ethanol/water mixtures yield 4-FOBA as a red solid (1.7 g, 72%) .

Optimization Parameters

  • Catalyst Loading : Stoichiometric AlCl₃ (1:1 ratio to acylating agent) ensures complete conversion .

  • Temperature : Room temperature (25°C) minimizes side reactions like over-acylation .

  • Solvent : Anhydrous DCM prevents premature hydrolysis of the acyl chloride .

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

ParameterValueYieldPurity (HPLC)
Catalyst (AlCl₃)6.0 mmol72%98%
Reaction Time2 hours
SolventDichloromethane

Ester Hydrolysis Approach

Two-Step Synthesis from 3-Ferrocenoyl Propionic Acid

A patent-described method begins with 3-ferrocenoyl propionic acid, which undergoes esterification followed by hydrolysis :

  • Esterification : 3-Ferrocenoyl propionic acid (10 g) is refluxed with methanol (88.7 mL) and sulfuric acid (1 mL) at 65°C for 2.5 hours to form the methyl ester .

  • Hydrolysis : The ester intermediate is treated with aqueous NaOH (15.2 mg, 0.38 mmol) at 80°C for 16 hours, yielding 4-FOBA (89 mg, 81%) .

Critical Analysis

  • Acid Catalyst : Sulfuric acid accelerates esterification but requires careful neutralization to avoid side reactions .

  • Temperature Control : Prolonged heating at 80°C during hydrolysis ensures complete de-esterification without degrading the ferrocene moiety .

Table 2: Hydrolysis Reaction Parameters

StepConditionsYield
Esterification65°C, 2.5 hours, H₂SO₄95%
Hydrolysis80°C, 16 hours, NaOH81%

Alternative Synthetic Routes

Knoevenagel Condensation

Though less common, a Knoevenagel condensation between ferrocenecarboxaldehyde and ethyl acetoacetate has been reported . This method employs piperidine as a base catalyst in ethanol or tetrahydrofuran (THF) at 60–80°C. The resulting α,β-unsaturated ketone undergoes hydrolysis and decarboxylation to form 4-FOBA.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable large-scale acylation with consistent product quality.

  • Cost Efficiency : AlCl₃ recovery systems reduce catalyst costs in Friedel-Crafts methods .

Table 3: Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityCost Efficiency
Friedel-Crafts72%98%HighModerate
Ester Hydrolysis81%95%ModerateHigh
Knoevenagel65%90%LowLow

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.82 (t, J = 1.9 Hz, 2H, Cp), 4.53 (t, J = 1.9 Hz, 2H, Cp), 3.09 (t, J = 6.7 Hz, 2H, CH₂), 2.75 (t, J = 6.2 Hz, 2H, CH₂) .

  • IR (KBr) : 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H stretch) .

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes .

Chemical Reactions Analysis

Oxidation Reactions

The ferrocene (Fe(C₅H₅)₂) unit undergoes reversible one-electron oxidation to form ferrocenium species (Fe⁺(C₅H₅)₂), enabling applications in electrochemical sensing and catalysis.

Reaction TypeReagents/ConditionsProductsKey Findings
Electrochemical OxidationApplied potential (+0.4–0.6 V vs. Ag/AgCl)Ferrocenium saltsStabilized in aqueous or organic electrolytes; redox potential depends on substituents .
Chemical OxidationFeCl₃, CAN in CH₂Cl₂Ferrocenium complexesOxidation occurs at the iron center, leaving the ketone intact .

Reduction Reactions

The carbonyl group in the butyric acid chain is reducible to secondary alcohols, while the ferrocene moiety remains unaffected under mild conditions.

Example Reaction:
4 FOBANaBH4/EtOH4 Ferrocenyl 4 hydroxybutyric acid\text{4 FOBA}\xrightarrow{\text{NaBH}_4/\text{EtOH}}\text{4 Ferrocenyl 4 hydroxybutyric acid}

  • Conditions : Sodium borohydride in ethanol at 0–60°C .
  • Yield : 98% (isolated as orange solids after extraction) .
  • Mechanism : Hydride attack at the carbonyl carbon, followed by protonation.

Substitution Reactions

Electrophilic substitution occurs on the cyclopentadienyl rings, primarily at the para positions relative to the butyric acid substituent.

ElectrophileCatalystProductNotes
Br₂AlCl₃Mono-/di-brominated derivativesRegioselectivity controlled by steric effects .
I₂H₂SO₄Iodoferrocenyl analogsRequires elevated temperatures (80°C) .

Carboxylation and Friedel-Crafts Reactions

4-FOBA participates in AlCl₃-catalyzed Friedel-Crafts acylation with aromatic hydrocarbons (e.g., toluene), forming hybrid aryl-ferrocenyl ketones .

Mechanism :

  • Formation of a seven-membered ring intermediate with AlCl₃ .
  • Acylation of the aromatic ring via electrophilic attack.

Example :
4 FOBA+TolueneAlCl34 4 Methylphenyl 4 oxobutyric acid\text{4 FOBA}+\text{Toluene}\xrightarrow{\text{AlCl}_3}\text{4 4 Methylphenyl 4 oxobutyric acid} .

Staudinger Ligation

The carboxylic acid group forms active esters (e.g., NHS esters) for conjugation with biomolecules.

Key Application :

  • Reaction with iminophosphorane-functionalized nucleosides yields ferrocene-labeled uridine derivatives .
  • Conditions : Acetonitrile/dioxane (1:1), 0°C, 1–2 hours .
  • Yield : Quantitative conversion (TLC monitoring) .

Dehydration and Cyclization

Under acidic conditions, 4-FOBA undergoes intramolecular dehydration to form ansa-ferrocene derivatives.

Reaction Pathway :
4 FOBAHCl gas ansa Ferrocene+H2O\text{4 FOBA}\xrightarrow{\text{HCl gas }}\text{ansa Ferrocene}+\text{H}_2\text{O} .

  • Key Intermediate : A six-membered transition state involving the ketone and ferrocene .

Photocatalytic Activity

4-FOBA-derived metal-organic frameworks (MOFs) exhibit CO₂ reduction capabilities:

MaterialConditionsProductsEfficiency
In-FcDCA MOFVisible light, H₂O/CH₃CNCO, H₂CO selectivity: 87% .

Mechanism : Photoinduced electron transfer from ferrocene to CO₂, facilitated by ligand-to-metal charge transfer (LMCT) .

Comparative Reactivity Table

Reaction TypeReagentsTemperatureKey ProductYield (%)
ReductionNaBH₄/EtOH60°C4-Ferrocenyl-4-hydroxybutyric acid98
BrominationBr₂/AlCl₃RTMono-brominated 4-FOBA75
Friedel-CraftsAlCl₃/CH₂Cl₂40°CAryl-ferrocenyl ketone82
Staudinger LigationNHS ester0°CFerrocene-uridine conjugate>90

Scientific Research Applications

Chemical Applications

1. Redox-Active Compound:
FBA is utilized as a redox-active compound in electrochemical studies. Its ability to undergo reversible oxidation and reduction makes it valuable for investigating electron transfer processes, which are crucial in catalysis and biosensing applications.

2. Building Block for Synthesis:
FBA serves as a fundamental building block for synthesizing complex organometallic structures. Its derivatives are often employed in the creation of advanced materials with tailored properties for specific applications.

Biological Applications

1. Anticancer Properties:
Research has indicated that ferrocene-based compounds, including FBA, exhibit significant anticancer activity. Studies have focused on their efficacy against various cancer types, particularly breast and prostate cancers. The unique redox behavior of the ferrocene unit allows these compounds to interact with cellular targets effectively, potentially disrupting cancer cell proliferation .

2. Antimicrobial Activity:
FBA has been explored for its antimicrobial properties. Its mechanism involves the generation of reactive oxygen species (ROS), which can disrupt cellular processes in pathogenic organisms, making it a candidate for developing new antimicrobial agents .

3. Biosensing Applications:
Due to its redox properties, FBA is investigated as a biosensor component. It can facilitate the detection of biomolecules through electrochemical methods, enhancing sensitivity and specificity in diagnostic applications.

Medical Applications

1. Drug Development:
FBA is being researched for its potential in drug development, particularly in creating ferrocene-based pharmacophores that target cancer cells. The incorporation of FBA into drug molecules has shown promise in enhancing therapeutic efficacy while minimizing side effects .

2. Nanotechnology in Drug Delivery:
The use of FBA in nanocarriers for drug delivery systems has been explored extensively. Ferrocene-containing nanomaterials can deliver therapeutic agents directly to diseased cells, improving treatment outcomes and reducing systemic toxicity .

Industrial Applications

1. Material Science:
In materials science, FBA is utilized to develop advanced polymers and catalysts due to its stability and electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.

2. Rocket Propellant Enhancements:
Recent studies have indicated that derivatives of FBA can improve the performance of rocket propellants. The synthesis methods involving sodium borohydride have been optimized for large-scale production, highlighting the compound's potential commercial applications .

Summary Table of Applications

Field Application Description
ChemistryRedox-active compoundUsed in electrochemical studies and synthesis of organometallic structures
BiologyAnticancer propertiesEffective against breast and prostate cancers
Antimicrobial activityDisrupts cellular processes in pathogens
BiosensingFacilitates detection of biomolecules
MedicineDrug developmentEnhances efficacy of anticancer drugs
NanotechnologyImproves targeted drug delivery systems
IndustryMaterial scienceDevelops advanced polymers and catalysts
Rocket propellant enhancementsOptimizes performance through large-scale synthesis methods

Case Studies

1. Anticancer Research:
A study highlighted the synthesis of ferrocene derivatives that target DNA in cancer cells, demonstrating significant cytotoxicity against various cancer lines while maintaining low toxicity to normal cells . This underscores the potential of FBA as a lead compound in anticancer drug development.

2. Electrochemical Sensors:
Research focused on developing electrochemical sensors using FBA as a label showed enhanced sensitivity for detecting glucose levels, indicating its applicability in diabetes management technologies .

Mechanism of Action

The mechanism of action of 4-Ferrocenyl-4-oxobutyric Acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in applications such as catalysis and biosensing. The compound can interact with molecular targets through its redox-active center, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Ferrocenyl-4-oxobutyric Acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight CAS No. Key Properties/Applications References
This compound C₁₄H₁₆FeO₃ Ferrocenyl, oxo, carboxylic acid ~288.1 (est.) N/A Redox activity, catalytic or biomedical uses (inferred)
4-Phenylbutyric Acid C₁₀H₁₂O₂ Phenyl, carboxylic acid 164.20 1821-12-1 Laboratory reagent, histone deacetylase inhibitor
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid C₁₀H₇BrO₃ 4-Bromophenyl, α,β-unsaturated oxo 255.06 N/A Precursor for heterocyclic synthesis (e.g., pyridones)
(E)-4-Oxo-4-phenylbut-2-enoic Acid C₁₀H₈O₃ Phenyl, α,β-unsaturated oxo 176.17 583-06-2 Intermediate in organic synthesis
4-(2-Aminophenyl)-4-oxobutyric Acid C₁₀H₁₁NO₃ 2-Aminophenyl, oxo 209.20 N/A Experimental drug targeting enzymes
4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid C₁₀H₇NO₅ 4-Nitrophenyl, α,β-unsaturated oxo 237.17 63104-97-2 Reactive intermediate for nitroarene chemistry
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid C₁₆H₁₉ClO₃ Cyclohexyl-chlorophenyl, oxo 294.77 N/A Pharmaceutical intermediate

Structural and Functional Differences

  • Substituent Effects: Ferrocenyl vs. Aromatic Groups: The ferrocenyl group imparts redox activity and enhanced stability compared to purely organic phenyl or bromophenyl groups . For example, 4-Phenylbutyric Acid lacks redox functionality but is widely used as a biochemical tool due to its simplicity and low molecular weight . α,β-Unsaturation: Compounds like 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid and (E)-4-Oxo-4-phenylbut-2-enoic Acid feature conjugated double bonds, increasing reactivity in cycloaddition or Michael addition reactions . Electron-Withdrawing Groups: The nitro group in 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid enhances electrophilicity, making it suitable for nucleophilic substitution reactions .

Biological Activity

4-Ferrocenyl-4-oxobutyric acid (FBOA) is a compound with significant potential in various fields, particularly in biological applications due to its unique redox properties. This article explores the biological activity of FBOA, focusing on its mechanisms, applications in medicine, and research findings.

Overview of this compound

FBOA is a ferrocene derivative that combines the stability and electronic properties of ferrocene with a carboxylic acid functional group. This structure allows it to participate in redox reactions, making it a candidate for applications in biosensors and drug development. The compound is synthesized through a multi-step process involving ferrocene acylation, chain extension, and oxidation .

Biological Mechanisms

1. Anticancer Activity:
FBOA has been investigated for its anticancer properties, particularly against breast and prostate cancer cell lines. Studies indicate that ferrocene-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

2. Antimicrobial Properties:
Research has shown that FBOA exhibits significant antibacterial activity when conjugated with antibiotics. For instance, ferrocenyl-6-aminopenicillinic acid derivatives demonstrated strong inhibitory effects against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This suggests that FBOA can enhance the efficacy of existing antibiotics.

3. Redox Activity:
The redox-active nature of FBOA allows it to function as a biosensor. Its ability to undergo reversible oxidation makes it useful for detecting biological molecules through electrochemical methods .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; effective against MCF-7 and HT-29 cell lines
AntimicrobialSignificant activity against Gram-positive bacteria; enhances antibiotic efficacy
BiosensingFunctions as a redox-active biosensor for detecting biological molecules

Case Study: Anticancer Activity in Prostate Cancer Cells

In a study assessing the effects of FBOA on PC3 prostate cancer cells, it was found that treatment with 10 µM of the compound resulted in significant cytotoxicity. The compound localized within the mitochondria, leading to increased ROS production and subsequent cell death . These findings highlight the potential of FBOA as a targeted therapeutic agent in cancer treatment.

Case Study: Enhancement of Antibiotic Activity

FBOA was utilized to create bioconjugates with ampicillin. The resulting ferrocenyl-antibiotic conjugates showed enhanced antibacterial activity against resistant bacterial strains compared to their non-ferrocenyl counterparts. This suggests that incorporating ferrocene moieties can improve drug performance against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ferrocenyl-4-oxobutyric acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between ferrocenecarboxaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine catalyst), followed by hydrolysis and decarboxylation. Optimizing temperature (60–80°C), solvent (ethanol or THF), and stoichiometric ratios (1:1.2 aldehyde:ketoester) improves yields . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the ferrocene moiety (δ 4.0–4.5 ppm for cyclopentadienyl protons) and ketone/carboxylic acid groups.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 312.1 for C14H14FeO3).
  • IR spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and 2500–3000 cm<sup>−1</sup> (O-H stretch) .

Q. What are the primary applications of this compound in catalysis or medicinal chemistry?

  • Methodological Answer : The ferrocene moiety enables redox-active behavior, making it useful in:

  • Electrocatalysis : Cyclic voltammetry (scan rate 50–100 mV/s in acetonitrile) to study Fe(II)/Fe(III) redox couples.
  • Anticancer research : Cell viability assays (e.g., MTT protocol) against cancer lines (e.g., MCF-7), with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein structures (e.g., COX-2 from PDB ID 1CX2) to simulate ligand-receptor interactions.
  • DFT calculations : Gaussian09 at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution on the ferrocene group .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Batch consistency : Compare HPLC purity (>98%) and synthetic routes (e.g., Grignard vs. condensation methods) across studies.
  • Assay standardization : Replicate enzyme inhibition (e.g., COX-2 ELISA kits) under uniform pH (7.4) and temperature (37°C) .

Q. How does the ferrocene group influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Stability assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Electrochemical profiling : Chronoamperometry to assess redox stability in simulated biological fluids .

Q. Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Answer :

  • Side reactions : Competing aldol addition during condensation—suppress by using anhydrous solvents and controlled temperature.
  • Low yields : Optimize stoichiometry (excess ketoester) and catalyst loading (5–10 mol% piperidine) .

Q. How to address discrepancies in spectroscopic data for this compound?

  • Answer : Cross-validate with:

  • High-resolution crystallography : Single-crystal X-ray diffraction to resolve ambiguous NMR signals.
  • Isotopic labeling : <sup>13</sup>C-labeled ferrocene derivatives to track carbon environments .

Q. Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3) to prevent explosive decomposition.
  • Storage : Keep in amber glass vials under argon at −20°C to prevent oxidation .

Properties

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-4-hydroxy-4-oxobutan-1-olate;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFWOWHTBEOSI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FeO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570698
Record name Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291-72-1
Record name Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfamyl isocyanate
Sulfamyl isocyanate
4-Ferrocenyl-4-oxobutyric Acid
Sulfamyl isocyanate
4-Ferrocenyl-4-oxobutyric Acid
Sulfamyl isocyanate
4-Ferrocenyl-4-oxobutyric Acid
Sulfamyl isocyanate
4-Ferrocenyl-4-oxobutyric Acid
Sulfamyl isocyanate
4-Ferrocenyl-4-oxobutyric Acid
Sulfamyl isocyanate
4-Ferrocenyl-4-oxobutyric Acid

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